![molecular formula C14H19NO2 B1461468 2-(3,5-Dimethylpiperidin-1-yl)benzoic acid CAS No. 1020933-61-2](/img/structure/B1461468.png)
2-(3,5-Dimethylpiperidin-1-yl)benzoic acid
Overview
Description
2-(3,5-Dimethylpiperidin-1-yl)benzoic acid (DMPB) is a synthetic organic compound with a molecular formula of C13H19NO2. It is a white crystalline solid and has a melting point of 114-116 °C. DMPB is an analog of benzoic acid, which is a widely used food preservative. It is a key intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthesis and Chemical Reactivity: A study on the synthesis of potential antitubercular and antimicrobial s-triazine-based scaffolds involving bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides showcases the versatility of dimethylpiperidinyl-substituted compounds in creating biologically active molecules through Suzuki cross-coupling reactions (Patel et al., 2012).
- Material Science Applications: The fixation and structural analysis of multilayered structures involving benzoic acid derivatives in liquid-crystalline complexes highlight the compound's utility in material science, particularly for the creation of polymers with specific nanoscale properties (Kishikawa et al., 2008).
Biological Activity
- Anti-inflammatory Properties: Research on benzoic acid derivatives from Melicope semecarpifolia demonstrated potent anti-inflammatory activities, suggesting the potential therapeutic applications of such compounds in managing inflammatory conditions (Chen et al., 2008).
Chemical Modification and Drug Development
- Drug Development: Studies on the modification of triterpenoids to improve the antiviral properties of HIV-1 maturation inhibitors showcase the application of benzoic acid derivatives in the development of new pharmaceuticals, emphasizing the importance of structural modifications for enhancing biological activity (Swidorski et al., 2016).
properties
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-7-11(2)9-15(8-10)13-6-4-3-5-12(13)14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADYXZROCIDALP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC=CC=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylpiperidin-1-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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